Thiocillin I

Description

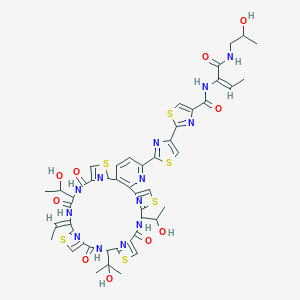

Structure

2D Structure

Properties

IUPAC Name |

2-[2-[(26E)-26-ethylidene-12,29-bis(1-hydroxyethyl)-19-(2-hydroxypropan-2-yl)-14,21,28,31-tetraoxo-10,17,24,34-tetrathia-6,13,20,27,30,35,36,37,38-nonazahexacyclo[30.2.1.18,11.115,18.122,25.02,7]octatriaconta-1(35),2(7),3,5,8,11(38),15,18(37),22,25(36),32-undecaen-5-yl]-1,3-thiazol-4-yl]-N-[(E)-1-(2-hydroxypropylamino)-1-oxobut-2-en-2-yl]-1,3-thiazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H49N13O10S6/c1-8-23(36(65)49-12-19(3)62)51-37(66)27-15-74-45(56-27)31-18-75-44(58-31)25-11-10-22-34(50-25)26-13-76-46(53-26)33(21(5)64)60-39(68)29-17-77-47(57-29)35(48(6,7)71)61-40(69)30-16-73-43(55-30)24(9-2)52-41(70)32(20(4)63)59-38(67)28-14-72-42(22)54-28/h8-11,13-21,32-33,35,62-64,71H,12H2,1-7H3,(H,49,65)(H,51,66)(H,52,70)(H,59,67)(H,60,68)(H,61,69)/b23-8+,24-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEORQDDAQBRWPT-NBBXXHIDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C1C2=NC(=CS2)C(=O)NC(C3=NC(=CS3)C(=O)NC(C4=NC(=CS4)C5=C(C=CC(=N5)C6=NC(=CS6)C7=NC(=CS7)C(=O)NC(=CC)C(=O)NCC(C)O)C8=NC(=CS8)C(=O)NC(C(=O)N1)C(C)O)C(C)O)C(C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/1\C2=NC(=CS2)C(=O)NC(C3=NC(=CS3)C(=O)NC(C4=NC(=CS4)C5=C(C=CC(=N5)C6=NC(=CS6)C7=NC(=CS7)C(=O)N/C(=C/C)/C(=O)NCC(C)O)C8=NC(=CS8)C(=O)NC(C(=O)N1)C(C)O)C(C)O)C(C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H49N13O10S6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1160.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59979-01-0 | |

| Record name | Thiocillin I | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059979010 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

Unraveling the Assembly Line: A Technical Guide to the Thiocillin I Biosynthetic Gene Cluster

For Researchers, Scientists, and Drug Development Professionals

Thiocillin I, a potent thiopeptide antibiotic, represents a class of ribosomally synthesized and post-translationally modified peptides (RiPPs) with significant antibacterial activity. Its complex macrocyclic structure, rich in thiazole rings and a central pyridine core, arises from an intricate biosynthetic pathway orchestrated by a dedicated set of genes. This technical guide provides an in-depth analysis of the this compound biosynthetic gene cluster (tcl), offering a comprehensive resource for researchers engaged in natural product biosynthesis, antibiotic discovery, and synthetic biology.

The this compound Biosynthetic Gene Cluster (tcl)

The biosynthesis of this compound is encoded by the tcl gene cluster, first identified in Bacillus cereus ATCC 14579.[1][2] This cluster spans approximately 22 kb and contains 24 genes responsible for the production of the antibiotic.[3] A key feature of this cluster is the presence of four identical genes (tclE-H) encoding the 52-residue precursor peptide.[4][5] This precursor peptide consists of a 38-amino-acid N-terminal leader peptide and a 14-amino-acid C-terminal core peptide that undergoes extensive post-translational modifications to become the mature this compound.[1][3][6]

Quantitative Data of the tcl Gene Cluster

The following table summarizes the genes within the tcl cluster and their putative functions based on bioinformatic analysis and experimental evidence.

| Gene | NCBI Locus Tag (B. cereus ATCC 14579) | Predicted Protein Product | Putative Function |

| tclE | BC_5071 | Precursor Peptide (TclE) | Source of the core peptide for this compound biosynthesis. |

| tclF | BC_5072 | Precursor Peptide (TclF) | Identical to TclE. |

| tclG | BC_5073 | Precursor Peptide (TclG) | Identical to TclE. |

| tclH | BC_5074 | Precursor Peptide (TclH) | Identical to TclE. |

| tclI | BC_5075 | Scaffolding Protein | Recognizes the leader peptide and presents the precursor to modifying enzymes.[7] |

| tclJ | BC_5076 | Cyclodehydratase | Catalyzes the formation of thiazoline rings from cysteine residues.[1][3][7] |

| tclK | BC_5077 | Dehydratase | Catalyzes the dehydration of serine and threonine residues to dehydroalanine (Dha) and dehydrobutyrine (Dhb).[3] |

| tclL | BC_5078 | Unknown | Function not yet determined. |

| tclM | BC_5079 | Dehydrogenase/Cyclase | Catalyzes the [4+2] cycloaddition to form the pyridine ring and subsequent leader peptide removal.[5][7][8] |

| tclN | BC_5080 | Dehydrogenase | Oxidizes thiazoline rings to thiazole rings.[1][3] |

| tclO | BC_5081 | Methyltransferase | Involved in modifications of the thiocillin scaffold. |

| tclP | BC_5082 | ABC Transporter | Likely involved in the export of this compound. |

| tclQ | BC_5083 | Ribosomal Protein L11 variant | Implicated in self-resistance to this compound.[3] |

| tclR | BC_5084 | Transcriptional Regulator | May regulate the expression of the tcl gene cluster. |

| tclS | BC_5085 | Unknown | Function not yet determined. |

| tclT | BC_5086 | Ribosomal Protein L11 variant | Implicated in self-resistance to this compound.[3] |

| tclU | BC_5087 | Unknown | Function not yet determined. |

| tclV | BC_5088 | Unknown | Function not yet determined. |

| tclW | BC_5089 | Unknown | Function not yet determined. |

| tclX | BC_5090 | Unknown | Function not yet determined. |

| tclY | BC_5091 | Unknown | Function not yet determined. |

| tclZ | BC_5092 | Unknown | Function not yet determined. |

The Biosynthetic Pathway: A Cascade of Modifications

The biosynthesis of this compound is a remarkable example of nature's chemical ingenuity, involving a series of highly orchestrated post-translational modifications. The process transforms a simple linear peptide into a complex, biologically active molecule.[5]

The key steps in the biosynthesis are:

-

Ribosomal Synthesis of Precursor Peptide: The pathway begins with the ribosomal synthesis of the 52-amino acid precursor peptide (TclE-H).[1]

-

Dehydration: The enzyme TclK, a lantibiotic-like dehydratase, converts serine and threonine residues in the core peptide to dehydroalanine (Dha) and dehydrobutyrine (Dhb), respectively.[3]

-

Cyclodehydration: TclJ, a cyclodehydratase, catalyzes the formation of thiazoline rings from the cysteine residues and the peptide backbone.[1][3]

-

Oxidation: The dehydrogenase TclN then oxidizes the newly formed thiazoline rings into stable thiazole rings.[1][3]

-

Pyridine Ring Formation and Leader Peptide Cleavage: The final core modification is catalyzed by TclM, which is proposed to facilitate a [4+2] cycloaddition between two Dha residues to form the central pyridine ring.[5] This step is also coupled with the cleavage of the leader peptide.

-

Tailoring Reactions: Additional tailoring enzymes, such as the putative methyltransferase TclO, may further modify the thiocillin scaffold to produce different congeners.

Experimental Protocols

The elucidation of the this compound biosynthetic pathway has been made possible through a combination of genetic, biochemical, and analytical techniques. Below are detailed methodologies for key experiments.

Gene Inactivation via Insertional Mutagenesis

This protocol is used to confirm the involvement of a specific gene or gene cluster in the production of a natural product.

Methodology:

-

Plasmid Construction: An internal fragment of the target gene (e.g., tclJ) is amplified by PCR and cloned into a temperature-sensitive integration vector containing an antibiotic resistance marker.

-

Transformation: The resulting plasmid is introduced into the wild-type Bacillus cereus strain via electroporation or natural transformation.

-

Selection and Integration: Transformants are selected on agar plates containing the appropriate antibiotic at a non-permissive temperature for plasmid replication. This selects for cells where the plasmid has integrated into the chromosome via homologous recombination.

-

Confirmation of Integration: Genomic DNA is isolated from putative mutants, and PCR is performed using primers that flank the site of integration to confirm the disruption of the target gene.

-

Phenotypic Analysis: The wild-type and mutant strains are cultured under conditions known to induce this compound production. The culture broths are then extracted with an organic solvent (e.g., ethyl acetate), and the extracts are analyzed by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to compare the metabolic profiles. A loss of this compound production in the mutant strain confirms the gene's role in its biosynthesis.[3]

Heterologous Expression of the Biosynthetic Gene Cluster

This technique involves transferring the entire biosynthetic gene cluster into a genetically tractable host to study its function and potentially improve product yields.

Methodology:

-

Cosmid Library Construction: A cosmid library of genomic DNA from the producer strain (B. cereus) is created.

-

Library Screening: The library is screened using a labeled DNA probe designed from a known gene within the cluster (e.g., tclE).

-

Cosmid Identification and Sequencing: Positive cosmid clones are isolated, and the DNA inserts are sequenced to confirm they contain the entire tcl gene cluster.

-

Host Strain Selection: A suitable heterologous host, such as Streptomyces coelicolor or a non-producing strain of Bacillus subtilis, is chosen.

-

Transformation and Expression: The identified cosmid is introduced into the chosen host strain.

-

Analysis of Production: The transformed host is fermented, and the culture extracts are analyzed by HPLC and MS for the production of this compound. While attempts at heterologous expression of a similar thiopeptide, TP-1161, in S. coelicolor were unsuccessful, this remains a valuable strategy for studying biosynthetic gene clusters.[9]

Conclusion and Future Directions

The analysis of the this compound biosynthetic gene cluster has provided profound insights into the intricate enzymatic machinery responsible for the creation of this complex antibiotic. The convergence of biosynthetic strategies from different RiPP families, such as lantibiotics and cyanobactins, highlights the modularity and evolutionary adaptability of natural product biosynthesis.[1] For drug development professionals, understanding this pathway opens up avenues for generating novel thiocillin analogs through genetic engineering and synthetic biology approaches. Future research will likely focus on the detailed biochemical characterization of the individual tcl enzymes, the elucidation of the precise order of post-translational modifications, and the exploration of the regulatory networks governing the expression of the tcl cluster. These endeavors will not only deepen our fundamental understanding of thiopeptide biosynthesis but also pave the way for the development of new and improved antibiotics.

References

- 1. Thirteen posttranslational modifications convert a 14-residue peptide into the antibiotic thiocillin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thiopeptide Biosynthesis Featuring Ribosomally Synthesized Precursor Peptides and Conserved Posttranslational Modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. Generation of Thiocillin Variants by Prepeptide Gene Replacement and In Vivo Processing by Bacillus cereus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thiazolyl Peptide Antibiotic Biosynthesis: A Cascade of Post-translational Modifications on Ribosomal Nascent Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Thirteen posttranslational modifications convert a 14-residue peptide into the antibiotic thiocillin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. journals.asm.org [journals.asm.org]

Thiocillin I: A Technical Guide to its Mechanism of Action on Bacterial Ribosomes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiocillin I is a potent thiopeptide antibiotic that inhibits bacterial protein synthesis by targeting the ribosome. This technical guide provides an in-depth analysis of the molecular mechanism of action of this compound, focusing on its interaction with the bacterial ribosome. We present a comprehensive overview of its binding site, the functional consequences of its binding, and detailed protocols for key experimental assays used to study its activity. Quantitative data on its inhibitory effects are summarized, and its mechanism is visually represented through detailed diagrams. This document is intended to serve as a valuable resource for researchers and professionals involved in the study of ribosome-targeting antibiotics and the development of new antimicrobial agents.

Introduction

The rising threat of antibiotic resistance necessitates the exploration of novel antimicrobial agents with unique mechanisms of action. Thiopeptide antibiotics, a class of ribosomally synthesized and post-translationally modified peptides, represent a promising avenue of research. This compound, a member of this family, exhibits potent activity against a range of Gram-positive bacteria, including multidrug-resistant strains. Its primary cellular target is the bacterial ribosome, the essential molecular machine responsible for protein synthesis. Understanding the precise mechanism by which this compound disrupts ribosomal function is crucial for its potential development as a therapeutic agent and for the design of new, more effective antibiotics.

Mechanism of Action of this compound

This compound exerts its bactericidal effect by binding to the large (50S) subunit of the bacterial ribosome and inhibiting protein synthesis.[1][2] Its mechanism of action can be dissected into two key aspects: its specific binding site on the ribosome and the functional consequences of this interaction on the translation process.

The this compound Binding Site

This compound, along with other related thiopeptides like thiostrepton and micrococcin, binds to a highly conserved and functionally critical region of the 50S ribosomal subunit known as the GTPase Associated Center (GAC).[3] This binding pocket is a cleft formed by the interaction of ribosomal protein L11 and a specific region of the 23S ribosomal RNA (rRNA), primarily involving helices 43 and 44.[3]

The interaction is a cooperative one, with both the L11 protein and the 23S rRNA contributing to the high-affinity binding of the antibiotic.[4] Key nucleotide residues within the 23S rRNA have been identified as being crucial for this interaction.

Functional Consequences of this compound Binding

The binding of this compound to the GAC has profound consequences for ribosomal function, primarily by interfering with the action of translational GTPases, namely Elongation Factor G (EF-G) and Elongation Factor Tu (EF-Tu).[5]

-

Inhibition of EF-G Function: EF-G is essential for the translocation step of elongation, where the ribosome moves one codon down the mRNA. This compound binding sterically hinders the stable binding of EF-G to the ribosome.[6] This prevents the GTP hydrolysis by EF-G that is necessary to power translocation, effectively stalling the ribosome and halting protein synthesis.[6][7]

-

Inhibition of EF-Tu Function: EF-Tu is responsible for delivering aminoacyl-tRNAs to the A-site of the ribosome. This compound can also interfere with the function of EF-Tu, preventing the proper accommodation of the aminoacyl-tRNA in the A-site and thus inhibiting peptide bond formation.[5]

The overall effect is a potent inhibition of the elongation phase of protein synthesis, leading to bacterial cell death.

Quantitative Data

The inhibitory activity of this compound and related thiopeptides has been quantified using various in vitro assays. The following tables summarize key quantitative data.

| Antibiotic | Assay | Target Organism/System | IC50 / MIC | Reference |

| This compound | Minimum Inhibitory Conc. | S. aureus ATCC 29213 | 4 µg/mL | [8] |

| This compound | Minimum Inhibitory Conc. | B. subtilis ATCC 6633 | 4 µg/mL | [8] |

| Thiostrepton | GTP Hydrolysis Inhibition | E. coli 70S Ribosomes | 0.15 µM (IC50) | [6] |

| Saalfelduracin | Minimum Inhibitory Conc. | S. aureus USA300 | 0.25 µg/mL | [9] |

| Saalfelduracin | Minimum Inhibitory Conc. | E. faecium U503 | 0.12 µg/mL | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.

Ribosome Binding Assay

This assay is used to determine the binding affinity of this compound to the bacterial ribosome. A common method is nitrocellulose filter binding, which relies on the principle that ribosomes and ribosome-ligand complexes are retained by the filter, while unbound ligands pass through.

Materials:

-

70S ribosomes from a suitable bacterial strain (e.g., E. coli MRE600)

-

Radiolabeled this compound (e.g., [³⁵S]this compound) or a fluorescently labeled derivative

-

Binding buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 100 mM NH₄Cl, 2 mM DTT)

-

Nitrocellulose filters (0.45 µm pore size)

-

Filtration apparatus

-

Scintillation counter or fluorescence detector

Procedure:

-

Prepare a series of reaction mixtures containing a fixed concentration of 70S ribosomes (e.g., 50 nM) and varying concentrations of labeled this compound in binding buffer.

-

Incubate the mixtures at 37°C for 30 minutes to allow binding to reach equilibrium.

-

Filter each reaction mixture through a pre-wetted nitrocellulose filter under vacuum.

-

Wash the filters twice with ice-cold binding buffer to remove unbound ligand.

-

Dry the filters and quantify the amount of retained radioactivity or fluorescence using a scintillation counter or fluorescence detector.

-

Plot the amount of bound ligand as a function of the free ligand concentration and fit the data to a binding isotherm (e.g., the Scatchard equation) to determine the dissociation constant (Kd).

In Vitro Translation Inhibition Assay

This assay measures the ability of this compound to inhibit protein synthesis in a cell-free system.[10][11][12]

Materials:

-

E. coli S30 extract or a purified PURE system for in vitro transcription-translation

-

DNA template encoding a reporter protein (e.g., luciferase or GFP)

-

Amino acid mixture

-

Energy source (ATP, GTP)

-

This compound stock solution

-

Luciferase assay reagent or fluorescence plate reader

Procedure:

-

Set up in vitro translation reactions according to the manufacturer's instructions, including the DNA template, S30 extract or PURE system components, amino acids, and energy source.

-

Add varying concentrations of this compound to the reactions. Include a no-antibiotic control and a control with a known translation inhibitor (e.g., chloramphenicol).

-

Incubate the reactions at 37°C for 1-2 hours to allow for protein synthesis.

-

Quantify the amount of synthesized reporter protein. For luciferase, add the luciferase assay reagent and measure luminescence. For GFP, measure fluorescence.

-

Plot the reporter signal as a function of this compound concentration and determine the IC50 value, which is the concentration of the antibiotic that inhibits protein synthesis by 50%.

EF-G Dependent GTP Hydrolysis Assay

This assay assesses the effect of this compound on the GTPase activity of EF-G in the presence of ribosomes.[13][14]

Materials:

-

Purified 70S ribosomes

-

Purified EF-G

-

[γ-³²P]GTP

-

Reaction buffer (e.g., 90 mM K-HEPES pH 7.5, 100 mM NH₄Cl, 20 mM Mg(OAc)₂)

-

This compound

-

Thin-layer chromatography (TLC) plates

-

Phosphorimager

Procedure:

-

Pre-incubate 70S ribosomes (e.g., 0.2 µM) with or without this compound (e.g., 10 µM) in reaction buffer at 37°C for 10 minutes.

-

Initiate the reaction by adding EF-G (e.g., 0.5 µM) and [γ-³²P]GTP (e.g., 10 µM).

-

At various time points, take aliquots of the reaction and stop the reaction by adding an equal volume of 1 M formic acid.

-

Spot the quenched reaction aliquots onto a TLC plate.

-

Develop the TLC plate in a suitable solvent system to separate [γ-³²P]GTP from the released ³²P-inorganic phosphate (³²Pi).

-

Dry the TLC plate and visualize the separated radioactive species using a phosphorimager.

-

Quantify the amount of ³²Pi produced at each time point to determine the rate of GTP hydrolysis. Compare the rates in the presence and absence of this compound.

Cryo-Electron Microscopy (Cryo-EM) of Ribosome-Thiocillin I Complex

Cryo-EM is a powerful technique to visualize the three-dimensional structure of the ribosome in complex with this compound at near-atomic resolution.[15][16][17]

Materials:

-

Highly purified 70S ribosomes

-

This compound

-

Vitrification apparatus (e.g., Vitrobot)

-

EM grids

-

Cryo-transmission electron microscope (Cryo-TEM)

-

Image processing software (e.g., RELION, CryoSPARC)

Procedure:

-

Incubate purified 70S ribosomes with an excess of this compound to ensure saturation of the binding site.

-

Apply a small volume (3-4 µL) of the ribosome-antibiotic complex solution to an EM grid.

-

Blot the grid to remove excess liquid and rapidly plunge-freeze it in liquid ethane using a vitrification apparatus. This traps the complexes in a thin layer of vitreous ice.

-

Transfer the frozen grid to a cryo-TEM and collect a large dataset of images of the frozen-hydrated particles.

-

Process the images using specialized software. This involves particle picking, two-dimensional and three-dimensional classification to sort different conformational states, and three-dimensional reconstruction to generate a high-resolution map of the ribosome-Thiocillin I complex.

-

Build an atomic model into the cryo-EM density map to visualize the precise interactions between this compound and the ribosome.

Visualizations

The following diagrams, generated using the DOT language, illustrate the key aspects of this compound's mechanism of action.

Caption: this compound binds to the GTPase Associated Center on the 50S ribosomal subunit.

Caption: this compound inhibits translation elongation by blocking EF-Tu and EF-G function.

Caption: Workflow for determining the structure of the Ribosome-Thiocillin I complex using cryo-EM.

Conclusion

This compound is a potent inhibitor of bacterial protein synthesis with a well-defined mechanism of action. By targeting a crucial functional center on the large ribosomal subunit, it effectively blocks the elongation phase of translation. The detailed understanding of its interaction with the ribosome, facilitated by the experimental techniques outlined in this guide, provides a solid foundation for the development of novel thiopeptide-based antibiotics. Further research, leveraging these methodologies, can aid in the design of next-generation antimicrobials that can combat the growing challenge of antibiotic resistance.

References

- 1. Manipulation of Thiocillin Variants by Prepeptide Gene Replacement: Structure, Conformation, and Activity of Heterocycle Substitution Mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thirteen posttranslational modifications convert a 14-residue peptide into the antibiotic thiocillin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Inhibition by thiopeptin of bacterial protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Thiostrepton inhibits stable 70S ribosome binding and ribosome-dependent GTPase activation of elongation factor G and elongation factor 4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Thiostrepton inhibits the turnover but not the GTPase of elongation factor G on the ribosome - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Total synthesis of micrococcin P1 and this compound enabled by Mo(vi) catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Bioinformatic expansion and discovery of thiopeptide antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Techniques for Screening Translation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. assets.fishersci.com [assets.fishersci.com]

- 12. The Basics: In Vitro Translation | Thermo Fisher Scientific - TW [thermofisher.com]

- 13. Thiostrepton inhibits stable 70S ribosome binding and ribosome-dependent GTPase activation of elongation factor G and elongation factor 4 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Structural conservation of antibiotic interaction with ribosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Imaging structurally dynamic ribosomes with cryogenic electron microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 17. biorxiv.org [biorxiv.org]

The Definitive Blueprint of Thiocillin I: A Technical Guide to its Structure Elucidation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structure elucidation of Thiocillin I, a potent thiopeptide antibiotic. This compound, originally isolated from Bacillus cereus, represents a class of ribosomally synthesized and post-translationally modified peptides (RiPPs) with significant antibacterial activity. Its complex, macrocyclic structure, rich in thiazole rings and dehydroamino acids, presented a formidable challenge that was ultimately resolved through a combination of spectroscopic analysis and, definitively, by total chemical synthesis. This document details the key experimental methodologies, presents critical quantitative data, and visualizes the logical and experimental workflows that culminated in the unequivocal assignment of its structure.

Spectroscopic and Physicochemical Characterization

Initial characterization of this compound provided foundational data for its structural hypothesis. High-resolution mass spectrometry (HRMS) was crucial in determining the molecular formula, while nuclear magnetic resonance (NMR) spectroscopy offered insights into the connectivity and stereochemistry of the molecule.

Table 1: Physicochemical and Mass Spectrometry Data for this compound

| Parameter | Value | Reference |

| Molecular Formula | C₄₈H₄₉N₁₃O₁₀S₆ | [1] |

| Molecular Weight | 1160.4 g/mol | [1] |

| Monoisotopic Mass | 1159.20496185 Da | [1] |

| Appearance | Yellow residue | [2] |

| Solubility | Soluble in ethanol, methanol, DMF, DMSO; Poor water solubility | [3] |

Table 2: ¹H and ¹³C NMR Spectroscopic Data for Synthetic this compound

The definitive confirmation of the structure of this compound came from the total synthesis by Aulakh and Ciufolini in 2011.[4][5][6] The comparison of the NMR spectra of the synthetic and natural samples was paramount. The stacked plots of the ¹H NMR spectra of natural and synthetic this compound revealed that all chemical shifts of nonexchangeable protons matched to within ±0.01 ppm, and coupling constants were identical, leaving no doubt about the structural identity.[4][7] While the full detailed table of individual assignments is extensive and found in the supporting information of the primary literature, a summary of key chemical shift regions is presented below.

| Functional Group/Residue Type | ¹H Chemical Shift Range (ppm) | ¹³C Chemical Shift Range (ppm) |

| Thiazole Protons | 7.5 - 8.5 | 115 - 175 |

| Pyridine Protons | 7.0 - 8.5 | 120 - 155 |

| Dehydroamino Acid Protons | 6.0 - 7.5 | 100 - 135 |

| α-Protons of Amino Acids | 4.0 - 5.5 | 50 - 65 |

| Methyl Protons | 1.0 - 2.5 | 15 - 30 |

Note: The detailed, assigned NMR data can be found in the supplementary information of the primary publication by Aulakh and Ciufolini (2011).[4]

Experimental Protocols

The structure elucidation of this compound was a multi-faceted process involving isolation from its natural source, and ultimately, a multi-step total synthesis that confirmed its proposed structure.

Isolation and Purification of this compound from Bacillus cereus

This compound is naturally produced by the bacterium Bacillus cereus.[8] The following is a generalized protocol for its isolation and purification based on described methods.[2][3]

Protocol 1: Isolation and Purification of this compound

-

Culturing: Bacillus cereus is cultured in a suitable broth medium (e.g., Luria-Bertani) with shaking at 28 °C for an extended period (e.g., 68 hours) to allow for the production of the antibiotic.[2]

-

Cell Harvesting: The culture is centrifuged to separate the bacterial cells from the culture medium.[2]

-

Extraction: The cell pellet is extracted with methanol. The suspension is then dried with sodium sulfate, filtered, and concentrated to yield a yellow residue.[2]

-

Chromatographic Purification: The crude extract is subjected to preparative reverse-phase high-performance liquid chromatography (RP-HPLC) to isolate this compound and its congeners.[2] A C18 column is typically used with a gradient of an organic solvent (e.g., acetonitrile) in water.

-

Analysis: Fractions are analyzed by analytical HPLC and mass spectrometry to identify those containing this compound.[2]

Total Synthesis of this compound

The total synthesis of this compound was a landmark achievement that unequivocally confirmed its structure.[4][5][6] The synthesis is a complex, multi-step process. A condensed overview of the key synthetic strategies is provided below.

Key Synthetic Strategies:

-

Fragment Assembly: The synthesis involved the preparation of key fragments, often referred to as the "western" and "eastern" segments of the molecule, which were later coupled.[4]

-

Heterocycle Formation: The synthesis required the construction of the numerous thiazole rings and the central pyridine core. The Bagley variant of the Bohlmann-Rahtz reaction was a key transformation for the pyridine synthesis.[4] Thiazoles were often formed from the corresponding amino acids or their derivatives.[4]

-

Peptide Couplings: Standard peptide coupling reagents were used to assemble the amino acid and heterocyclic building blocks.[4]

-

Macrocyclization: A crucial step was the final macrolactamization to form the large ring structure of this compound.[4]

Visualizing the Path to Structure Elucidation

The following diagrams, rendered using the DOT language, illustrate the key workflows and logical connections in the structure elucidation of this compound.

Logical Flow of Structure Elucidation

This diagram outlines the intellectual process of determining the structure of a complex natural product like this compound.

Experimental Workflow: Isolation and Purification

This diagram depicts the typical experimental steps for obtaining pure this compound from its natural source.

High-Level Overview of the Total Synthesis Strategy

This diagram provides a simplified representation of the convergent total synthesis approach for this compound.

Conclusion

The structure elucidation of this compound stands as a testament to the power of modern synthetic chemistry in confirming and characterizing complex natural products. While spectroscopic methods provided the initial framework, the unequivocal proof of its intricate architecture was delivered through its total synthesis. The detailed experimental protocols and the wealth of spectroscopic data now available provide a solid foundation for future research, including the development of novel analogs with potentially enhanced therapeutic properties. This guide serves as a core reference for researchers in natural product chemistry, medicinal chemistry, and drug development who are engaged in the study of thiopeptide antibiotics.

References

- 1. Total synthesis and complete structural assignment of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. bioaustralis.com [bioaustralis.com]

- 3. Total Synthesis and Complete Structural Assignment of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Total Synthesis and Complete Structural Assignment of this compound | UBC Chemistry [chem.ubc.ca]

- 7. pubs.acs.org [pubs.acs.org]

- 8. ekwan.github.io [ekwan.github.io]

The intricate biosynthetic pathway of Thiocillin I, a potent thiazolyl peptide antibiotic, involves a remarkable series of ribosomal synthesis and post-translational modifications. This technical guide provides an in-depth exploration of this process, tailored for researchers, scientists, and drug development professionals. We delve into the genetic blueprint, the enzymatic machinery, and the complex chemical transformations that give rise to this heavily modified natural product.

Ribosomal Synthesis: A Precursor Peptide Origin

Contrary to many complex peptide antibiotics synthesized by non-ribosomal peptide synthetases (NRPS), Thiocillin I originates from a ribosomally produced precursor peptide. In the producing organism, Bacillus cereus ATCC 14579, a 22-kb gene cluster, designated tcl, orchestrates the biosynthesis.[1] This cluster contains four identical structural genes, tclE, tclF, tclG, and tclH, each encoding a 52-residue precursor peptide.[1][2] This precursor is bipartite, comprising a 38-amino acid N-terminal leader peptide and a 14-amino acid C-terminal core peptide, which undergoes extensive modifications to become the mature antibiotic.[1][2] The leader peptide is believed to serve as a recognition sequence for the modifying enzymes, guiding the intricate tailoring process before it is cleaved off during maturation.

The this compound Gene Cluster (tcl)

The tcl gene cluster is a hub of enzymatic machinery responsible for the multifaceted post-translational modifications. It is a remarkable example of convergent evolution, containing homologs to genes found in the biosynthetic pathways of other ribosomally synthesized and post-translationally modified peptides (RiPPs), such as lantibiotics and cyanobactins.[1] Below is a summary of the key genes within the tcl cluster and their putative functions.

| Gene | Putative Function | Homology/Notes |

| Structural Genes | ||

| tclE, tclF, tclG, tclH | Encode the 52-residue precursor peptide | Four identical, contiguous open reading frames.[1][2] |

| Modification Enzymes | ||

| tclJ | Thiazole/Oxazole formation (Cyclodehydratase) | Homologous to cyanobactin biosynthetic enzymes.[1] |

| tclK, tclL | Dehydratases | Homologous to lantibiotic dehydratases; likely involved in the dehydration of Ser and Thr residues.[1] |

| tclM | Pyridine ring formation | Catalyzes a formal [4+2] cycloaddition between two dehydroalanines.[3] |

| tclN | Thiazole/Oxazole formation (Dehydrogenase) | Homologous to microcin B17 biosynthetic enzymes.[1] |

| Other Functions | ||

| tclQ, tclT | Resistance | Encode variant copies of ribosomal protein L11, the target of thiocillins, likely conferring self-resistance to the producing organism.[1] |

A Cascade of Post-Translational Modifications

The 14 C-terminal amino acid residues of the precursor peptide undergo an astonishing 13 post-translational modifications, making this compound one of the most heavily modified peptides known.[4][5] These modifications are crucial for its rigid structure and potent biological activity, which involves the inhibition of bacterial protein synthesis.[1] The modifications include the formation of six thiazole rings from cysteine residues, the dehydration of two threonine residues to dehydrobutyrine, and the remarkable formation of a central pyridine ring from two serine residues.

| Residue Position (in core peptide) | Original Amino Acid | Modified Residue/Structure | Type of Modification |

| 1 | Serine | Part of Pyridine Ring | Dehydration, Cyclization |

| 2 | Cysteine | Thiazole | Heterocyclization |

| 3 | Threonine | Threonine | Unmodified |

| 4 | Threonine | Dehydrobutyrine | Dehydration |

| 5 | Cysteine | Thiazole | Heterocyclization |

| 6 | Valine | C-hydroxylated Valine (in some variants) | Hydroxylation |

| 7 | Cysteine | Thiazole | Heterocyclization |

| 8 | Threonine | O-methylated Threonine (in some variants) | Methylation |

| 9 | Cysteine | Thiazole | Heterocyclization |

| 10 | Serine | Part of Pyridine Ring | Dehydration, Cyclization |

| 11 | Cysteine | Thiazole | Heterocyclization |

| 12 | Cysteine | Thiazole | Heterocyclization |

| 13 | Threonine | Dehydrobutyrine | Dehydration |

| 14 | Threonine | Aminoisopropanol | Decarboxylation, Reduction |

Visualizing the Biosynthetic Pathway and Experimental Workflow

To provide a clearer understanding of the complex processes involved in this compound synthesis and analysis, the following diagrams illustrate the key pathways and workflows.

Experimental Protocols

Gene Knockout in Bacillus cereus (Homologous Recombination)

A common method for gene knockout in B. cereus involves homologous recombination. Below is a generalized protocol, which should be optimized for specific genes and strains.

-

Construct the Knockout Plasmid:

-

Amplify via PCR the upstream and downstream flanking regions (typically 500-1000 bp) of the target gene (e.g., tclE-H) from B. cereus genomic DNA.

-

Clone the upstream and downstream fragments into a suicide or temperature-sensitive shuttle vector, flanking an antibiotic resistance cassette (e.g., erythromycin or kanamycin resistance).

-

The vector should be one that can replicate in a cloning host like E. coli but not in B. cereus at a non-permissive temperature.

-

-

Transformation of Bacillus cereus :

-

Prepare electrocompetent B. cereus cells. This typically involves growing the cells to mid-log phase, washing them repeatedly with ice-cold electroporation buffer (e.g., containing glycerol and sorbitol), and concentrating them.

-

Electroporate the constructed knockout plasmid into the competent B. cereus cells.

-

-

Selection of Single-Crossover Integrants:

-

Plate the transformed cells on agar plates containing the appropriate antibiotic for the resistance cassette on the plasmid at a permissive temperature for plasmid replication (if using a temperature-sensitive vector).

-

Colonies that grow have integrated the plasmid into the chromosome via a single homologous recombination event at either the upstream or downstream flanking region.

-

-

Selection of Double-Crossover Mutants:

-

Culture the single-crossover integrants in non-selective liquid medium to allow for a second recombination event to occur, which will excise the plasmid backbone.

-

Plate the culture onto agar containing a counter-selectable marker (if available on the plasmid) or use replica plating to identify colonies that have lost the plasmid-associated antibiotic resistance but retained the resistance from the integrated cassette.

-

Alternatively, for temperature-sensitive plasmids, incubate at a non-permissive temperature to select for cells that have lost the plasmid.

-

-

Verification of Gene Knockout:

-

Confirm the gene deletion in the putative double-crossover mutants by PCR using primers that flank the target gene region. The PCR product from the mutant should be smaller than that from the wild-type.

-

Further confirmation can be done by Southern blotting or sequencing of the PCR product.

-

Extraction and HPLC Purification of this compound

The following protocol is adapted from the methods used for the characterization of thiocillins from B. cereus.[1]

-

Bacterial Culture and Harvest:

-

Inoculate a suitable liquid medium (e.g., Luria-Bertani broth) with B. cereus ATCC 14579.

-

Incubate with shaking at 28-30°C for 48-72 hours.

-

Harvest the cells by centrifugation.

-

-

Extraction:

-

To the cell pellet, add methanol and vortex thoroughly to extract the secondary metabolites.

-

Dry the methanolic extract using a drying agent like sodium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain a crude extract.

-

-

Preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):

-

Column: A C18 column (e.g., Phenomenex Luna 5-μm C18(2) 100 Å, 250 x 10 mm) is suitable for preparative purification.[1]

-

Mobile Phase:

-

Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Solvent B: 0.1% TFA in acetonitrile.

-

-

Gradient: A linear gradient of increasing Solvent B concentration is used for elution. A typical gradient might be from 30% to 60% Solvent B over 60 minutes, but this should be optimized based on the separation of the thiocillin variants.

-

Detection: Monitor the elution profile at 220 nm and 350 nm.[1]

-

Fraction Collection: Collect fractions corresponding to the peaks of interest.

-

-

Analytical HPLC:

-

Analyze the collected fractions for purity using analytical RP-HPLC with a similar mobile phase system and a shallower gradient to achieve better resolution.

-

Mass Spectrometry and NMR Spectroscopy for Structural Elucidation

-

Mass Spectrometry (MS):

-

LC-MS Analysis: Couple analytical HPLC to a mass spectrometer to obtain the mass-to-charge ratio (m/z) of the purified compounds. Electrospray ionization (ESI) is a common ionization source for this type of analysis.

-

High-Resolution Mass Spectrometry (HRMS): Perform HRMS to obtain the accurate mass of the molecular ions. This allows for the determination of the elemental composition and confirmation of the molecular formula of the thiocillin variants.[1]

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve the purified and dried thiocillin sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Data Acquisition: Acquire a suite of NMR spectra to elucidate the structure. This typically includes:

-

¹H NMR: To identify the proton environments in the molecule.

-

COSY (Correlation Spectroscopy): To establish proton-proton spin-spin couplings within the same spin system.

-

TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons (typically 2-3 bonds), which is crucial for piecing together the molecular fragments.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which helps in defining the stereochemistry and conformation of the molecule.

-

-

Data Analysis: The detailed analysis of these NMR spectra allows for the complete assignment of all proton and carbon signals and the definitive elucidation of the complex macrocyclic structure of this compound.

-

This guide provides a comprehensive overview of the ribosomal synthesis and post-translational modification of this compound, from the genetic basis to the final intricate structure. The detailed methodologies and visualizations serve as a valuable resource for researchers aiming to understand, engineer, or harness the potential of this potent antibiotic.

References

- 1. Advancing Antibiotic Residue Analysis: LC-MS/MS Methodology for Ticarcillin Degradation Products in Tomato Leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thiocillin contributes to the ecological fitness of Bacillus cereus ATCC 14579 during interspecies interactions with Myxococcus xanthus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Highly Efficient Genome Engineering in Bacillus anthracis and Bacillus cereus Using the CRISPR/Cas9 System [frontiersin.org]

- 4. Thirteen posttranslational modifications convert a 14-residue peptide into the antibiotic thiocillin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

Thiocillin I: An In-depth Technical Guide to its Antibacterial Spectrum Against Gram-positive Bacteria

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antibacterial activity of Thiocillin I, a thiopeptide antibiotic, against a range of Gram-positive bacteria. This compound, first isolated from Bacillus badius, has demonstrated potent antibacterial properties and is a subject of interest in the development of new anti-infective agents.[1] This document collates quantitative data on its efficacy, details the experimental protocols for its evaluation, and illustrates its mechanism of action.

Quantitative Antibacterial Spectrum of this compound

The antibacterial potency of this compound is typically quantified by its Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the antibiotic that prevents visible growth of a bacterium. The following table summarizes the reported MIC values of this compound against various Gram-positive bacterial strains.

| Bacterial Strain | MIC (µg/mL) | Reference |

| Bacillus subtilis ATCC 6633 | 4 | [2] |

| Bacillus subtilis PCI 219 | 1.56 | [2] |

| Vancomycin-resistant Enterococcus faecalis | More potent than comparator antibiotics | [2] |

| Methicillin-resistant Staphylococcus aureus (MRSA) | Potent activity reported | [3][4] |

| Staphylococcus aureus | Potent activity reported | [5] |

| Staphylococcus equorum | High antimicrobial activity | [5] |

Note: The potency of this compound can show a 2- to 4-fold difference in MIC values across various bacterial isolates.[2][5]

Experimental Protocols for Determining Antibacterial Activity

The evaluation of the antibacterial spectrum of this compound involves standardized microbiological assays. The following are detailed methodologies for key experiments.

Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

This compound stock solution (dissolved in a suitable solvent like DMSO or ethanol)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Spectrophotometer

-

Incubator

Procedure:

-

Preparation of Antibiotic Dilutions: A serial two-fold dilution of the this compound stock solution is prepared in CAMHB directly in the 96-well microtiter plates.

-

Inoculum Preparation: The test bacterium is cultured overnight, and the turbidity of the bacterial suspension is adjusted to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is then diluted to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Each well containing the serially diluted this compound is inoculated with the standardized bacterial suspension. A positive control well (containing only broth and inoculum) and a negative control well (containing only broth) are included on each plate.

-

Incubation: The microtiter plates are incubated at 35-37°C for 16-20 hours under ambient air conditions.

-

Reading the MIC: The MIC is determined as the lowest concentration of this compound at which there is no visible growth of the bacteria.[6][7]

Agar Well Diffusion Assay

This assay is a qualitative or semi-quantitative method to determine the susceptibility of bacteria to an antimicrobial agent.

Materials:

-

Mueller-Hinton Agar (MHA) plates

-

This compound solution of known concentration

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Sterile cotton swabs

-

Sterile cork borer or pipette tip

-

Incubator

Procedure:

-

Plate Preparation: A sterile cotton swab is dipped into the standardized bacterial inoculum and streaked evenly across the entire surface of an MHA plate to create a lawn of bacteria.

-

Well Creation: A sterile cork borer or pipette tip is used to create uniform wells in the agar.

-

Application of Antibiotic: A fixed volume of the this compound solution is added to each well.

-

Incubation: The plates are incubated at 35-37°C for 18-24 hours.

-

Measurement of Inhibition Zone: The diameter of the zone of complete inhibition of bacterial growth around each well is measured in millimeters. The size of the zone is proportional to the susceptibility of the bacterium to the antibiotic.

Visualizing Experimental and Mechanistic Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow for determining the antibacterial spectrum and the proposed mechanism of action of this compound.

References

- 1. bioaustralis.com [bioaustralis.com]

- 2. Total synthesis of micrococcin P1 and this compound enabled by Mo(vi) catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Total synthesis of micrococcin P1 and this compound enabled by Mo( vi ) catalyst - Chemical Science (RSC Publishing) DOI:10.1039/C8SC04885A [pubs.rsc.org]

- 4. biorxiv.org [biorxiv.org]

- 5. researchgate.net [researchgate.net]

- 6. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

Thiocillin I: A Technical Guide on its Activity Against Methicillin-Resistant Staphylococcus aureus (MRSA)

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methicillin-resistant Staphylococcus aureus (MRSA) presents a formidable challenge to global public health, necessitating the exploration of novel antimicrobial agents. Thiopeptides, a class of ribosomally synthesized and post-translationally modified peptides, have emerged as promising candidates due to their potent activity against a range of Gram-positive pathogens, including MRSA.[1][2] This technical guide provides an in-depth analysis of Thiocillin I, a representative member of the thiopeptide family. It details its mechanism of action, summarizes its antimicrobial potency through quantitative data, outlines key experimental protocols for its evaluation, and explores its potential in synergistic combinations.

Mechanism of Action

This compound exerts its antibacterial effect by inhibiting protein synthesis, a fundamental process for bacterial viability.[3][4] The mechanism is targeted and specific, focusing on the bacterial ribosome.

-

Target: The primary target of this compound is the 50S ribosomal subunit.[4][5]

-

Binding Site: It binds to a critical cleft formed at the interface of the 23S rRNA (specifically helices 43 and 44) and the ribosomal protein L11.[1][4] This region is known as the GTPase-Associated Center (GAC).

-

Inhibitory Effect: By binding to the GAC, this compound obstructs the productive interaction of essential elongation factors, such as Elongation Factor G (EF-G), with the ribosome.[4][5] This blockage effectively halts the translocation of tRNA and mRNA, thereby arresting peptide chain elongation and leading to the cessation of protein synthesis.[4]

Quantitative Antimicrobial Activity

This compound demonstrates potent in vitro activity against a variety of Gram-positive bacteria, including clinically relevant MRSA strains. Its efficacy is comparable to the structurally similar thiopeptide, Micrococcin P1.[6]

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against MRSA and other Gram-Positive Bacteria

| Bacterial Strain | Strain Details | MIC (µg/mL) | Reference |

| S. aureus | MRSA COL | < 0.03 - 0.1 | [5] |

| S. aureus | MRSA MW2 | < 0.03 - 0.1 | [5] |

| S. aureus | MRSA USA 300 | 0.13 | [3] |

| S. aureus | 1974149 | 2 | [7] |

| E. faecalis | Vancomycin-Resistant | 0.5 | [6][7] |

| B. subtilis | ATCC 6633 | 4 | [6][7] |

| S. pyogenes | 1744264 | 0.5 | [7] |

Synergistic Activity

While direct synergistic studies on this compound are not extensively detailed in the provided literature, research on the closely related Micrococcin P1 (MP1) reveals significant potential for combination therapy. A study demonstrated strong synergy between MP1 and rifampicin against MRSA.[1][2] When combined, the MIC values for MP1 and rifampicin were reduced 25-fold and 60-fold, respectively.[1][2] This strategy was effective in a murine skin infection model, where the combination eradicated the MRSA infection and prevented recurrence.[1][2] Given the structural and functional similarities, this suggests a promising avenue for investigating this compound in combination therapies.

Experimental Protocols

The evaluation of this compound's anti-MRSA activity involves standard microbiological and preclinical assays.

Minimum Inhibitory Concentration (MIC) Determination

This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. The broth microdilution method is standard.

-

Preparation: A stock solution of this compound is prepared in a suitable solvent like DMSO.[8]

-

Serial Dilution: Two-fold serial dilutions of this compound are prepared in cation-adjusted Mueller-Hinton Broth (MHB) within a 96-well microtiter plate.

-

Inoculum Preparation: An overnight culture of the MRSA test strain is diluted to achieve a standardized final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

Analysis: The MIC is recorded as the lowest concentration of this compound in which no visible bacterial growth (turbidity) is observed.

Synergy Testing: Checkerboard Assay

This method is used to assess the interaction between two antimicrobial agents.

-

Plate Setup: A 96-well plate is prepared with serial dilutions of this compound along the x-axis and a second antibiotic (e.g., rifampicin) along the y-axis. This creates a matrix of wells with varying concentrations of both drugs.

-

Inoculation & Incubation: Each well is inoculated with a standardized MRSA suspension, as described for MIC testing, and incubated.

-

Data Analysis: The MIC of each drug in the combination is determined. The Fractional Inhibitory Concentration Index (FICI) is calculated using the formula: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)

-

Interpretation:

-

Synergy: FICI ≤ 0.5

-

Additive: 0.5 < FICI ≤ 4.0

-

Antagonism: FICI > 4.0

-

Time-Kill Kinetics Assay

This assay determines whether an antibiotic is bactericidal (kills bacteria) or bacteriostatic (inhibits growth).

-

Culture Preparation: MRSA is grown to the logarithmic phase and then diluted in fresh broth to a starting density of ~10⁶ CFU/mL.

-

Exposure: this compound is added at various multiples of its MIC (e.g., 1x, 4x, 10x MIC). A growth control with no antibiotic is included.[9]

-

Sampling: At predetermined time points (e.g., 0, 2, 4, 6, 24 hours), aliquots are removed from each culture.[10]

-

Quantification: The aliquots are serially diluted and plated on agar plates to determine the number of viable bacteria (CFU/mL).

-

Analysis: The change in log₁₀ CFU/mL over time is plotted. A ≥3-log₁₀ (99.9%) reduction in CFU/mL compared to the initial inoculum is typically defined as bactericidal activity.[9]

In Vivo Murine Infection Model

Animal models are crucial for evaluating the therapeutic potential of an antibiotic. A murine skin infection model is relevant for MRSA, a common cause of skin and soft tissue infections.[2]

-

Animal Preparation: Mice are anesthetized, and a full-thickness wound is created on the dorsal side.

-

Infection: The wound is inoculated with a defined CFU count of a bioluminescent MRSA strain (e.g., Xen31) to allow for non-invasive monitoring of the infection.[2]

-

Treatment: At a specified time post-infection, a topical formulation of this compound (alone or in combination) is applied to the wound. Control groups receive a placebo or a standard-of-care antibiotic.

-

Monitoring: The bacterial burden is monitored daily using an in vivo imaging system (IVIS) to measure bioluminescence. Animal health and wound healing are also assessed.

-

Endpoint Analysis: At the end of the study, wound tissue may be excised, homogenized, and plated to determine the final bacterial load (CFU/gram of tissue).

Limitations and Future Directions

Despite their potent in vitro activity, thiopeptides like this compound have faced challenges in clinical development, primarily due to poor aqueous solubility and unfavorable pharmacokinetic properties, which have limited their systemic use.[3][5] However, the potent activity against MRSA, including multidrug-resistant strains, underscores their value.[9]

Future research should focus on:

-

Formulation Development: Creating novel formulations to improve solubility and bioavailability, potentially for topical or localized delivery to treat skin and soft tissue infections.

-

Medicinal Chemistry: Generating synthetic analogs of this compound to improve pharmacokinetic properties while retaining potent antimicrobial activity.[5]

-

Combination Therapies: Systematically investigating synergistic combinations with other classes of antibiotics to enhance efficacy and combat the development of resistance.[2]

References

- 1. researchgate.net [researchgate.net]

- 2. A Strong Synergy Between the Thiopeptide Bacteriocin Micrococcin P1 and Rifampicin Against MRSA in a Murine Skin Infection Model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. Mode of Action and Mechanisms of Resistance to the Unusual Polyglycosylated Thiopeptide Antibiotic Persiathiacin A - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Generation of Thiocillin Variants by Prepeptide Gene Replacement and In Vivo Processing by Bacillus cereus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Total synthesis of micrococcin P1 and this compound enabled by Mo(vi) catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. bioaustralis.com [bioaustralis.com]

- 9. Activity of the thiopeptide antibiotic nosiheptide against contemporary strains of methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Biological activity of Thiocillin I congeners and variants

An In-depth Technical Guide to the Biological Activity of Thiocillin I Congeners and Variants

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a member of the thiopeptide class of ribosomally synthesized and post-translationally modified peptides (RiPPs), characterized by a core macrocyclic structure rich in thiazole rings and a central nitrogen heterocycle.[1] Exhibiting potent antimicrobial activity, particularly against Gram-positive bacteria, this compound and its congeners function by inhibiting bacterial protein synthesis.[2] Their unique mechanism of action and complex structure have made them compelling scaffolds for antibiotic development, especially in the face of rising antimicrobial resistance. This guide provides a comprehensive overview of the biological activity of this compound, its natural congeners, and rationally designed variants. It details their mechanism of action, summarizes quantitative activity data, outlines key experimental protocols, and explores structure-activity relationships through mutasynthesis and genetic engineering.

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

The primary antibacterial activity of this compound stems from its ability to halt protein synthesis.[3] Like other thiopeptides with 26-membered macrocycles (e.g., thiostrepton, micrococcin), this compound targets the large (50S) ribosomal subunit.[3]

Binding Site: The compound binds to a highly conserved pocket at the interface of ribosomal protein L11 and specific loops of the 23S rRNA (helices 43 and 44).[3][4] This region, known as the GTPase Associated Center (GAC), is critical for the function of translational GTPase factors.

Inhibitory Effect: By binding to the GAC, this compound physically obstructs the binding of elongation factor G (EF-G). This action effectively stalls the ribosome, preventing the EF-G-mediated translocation of tRNA and mRNA, a crucial step in the elongation phase of protein synthesis.[2][4] This mechanism differs from many clinically used antibiotics, offering potential to overcome existing resistance pathways.[3]

Caption: Mechanism of action of this compound.

Quantitative Biological Activity Data

The antimicrobial potency of this compound and its derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that prevents visible microbial growth. The data below has been compiled from various studies involving site-directed mutagenesis and total synthesis.

| Compound/Variant | Modification Description | B. subtilis MIC (µg/mL) | S. aureus (MRSA COL) MIC (µg/mL) | S. aureus (MRSA MW2) MIC (µg/mL) | Other Strains MIC (µg/mL) | Reference |

| This compound (WT) | Wild Type | 0.5, 4 | 0.06 | 0.13 | E. faecalis: 0.5, S. pyogenes: 0.5 | [4][5][6] |

| Micrococcin P1 | Natural Congener | >16 | 2 | - | E. faecalis: 1 | [5] |

| V6A Variant | Valine at position 6 to Alanine | 0.13 | 0.03 | 0.13 | - | [4] |

| T8A Variant | Threonine at position 8 to Alanine | 1.0 | 0.13 | 0.25 | - | [4] |

| T13A Variant | Threonine at position 13 to Alanine | 0.25 | 0.03 | 0.13 | - | [4] |

| T8C Variant | Threonine at position 8 to Cysteine | 0.5 | 0.13 | 0.13 | - | [2][4] |

| T3A Variant | Threonine at position 3 to Alanine | >8 (Inactive) | - | - | - | [4] |

| T4V Variant | Threonine at position 4 to Valine | >8 (Inactive) | - | - | - | [4] |

| T3D Variant | Threonine at position 3 to Aspartic Acid | Inactive | - | - | - | [2][4] |

| T3K Variant | Threonine at position 3 to Lysine | >8 (Inactive) | - | - | - | [4] |

| T3 ncAA Variants | Non-canonical amino acids at T3 | 1 - 4 | - | - | - | [7] |

| T8 ncAA Variants | Non-canonical amino acids at T8 | 0.5 - 2 | - | - | - | [7] |

| T13 ncAA Variants | Non-canonical amino acids at T13 | >4 (Inactive) | - | - | - | [7] |

Note: MIC values can vary between studies due to differences in bacterial strains and assay conditions.

Structure-Activity Relationships (SAR)

Genetic manipulation of the tclE prepeptide gene in Bacillus cereus has enabled the creation of numerous Thiocillin variants, providing critical insights into its structure-activity relationship.[4][8]

-

Core and Macrocycle Rigidity: The trithiazolylpyridine core and the conformational rigidity of the 26-membered macrocyclic loop are essential for activity. Substitutions that disrupt this rigidity, such as replacing a cysteine (thiazole precursor) with serine, lead to a significant loss of potency.[8]

-

Tolerated Modifications (Positions 6, 8, 13): Conservative substitutions at positions V6, T8, and T13 are well-tolerated. Variants like V6A and T13A even showed a 2-4 fold improvement in activity against B. subtilis and MRSA strain COL.[4] The T8C variant retained almost full efficacy.[2]

-

Critical Residues (Positions 3, 4): Positions T3 and T4 are highly sensitive to change. Conservative mutations like T3A and T4V, as well as charge-introducing mutations like T3D and T3K, resulted in a complete loss of antibiotic activity, suggesting these residues are critical for binding to the ribosomal target.[4]

Caption: Structure-activity relationship summary for Thiocillin.

Activity Against Gram-Negative Bacteria

Historically, thiopeptides were considered inactive against Gram-negative bacteria due to the impermeability of the outer membrane.[9] However, recent studies have shown that under iron-limiting conditions, this compound and its congener Micrococcin P1 can inhibit the growth of Pseudomonas aeruginosa.[3][9]

This activity is achieved by hijacking the bacterium's own iron uptake machinery. This compound exploits the ferrioxamine siderophore receptor, FoxA, to cross the outer membrane. This transport is an active process that requires the TonB-ExbBD energy-transducing system.[3][9] Once in the periplasm, it can access the ribosome and inhibit protein synthesis through its canonical mechanism.

References

- 1. Total Synthesis and Complete Structural Assignment of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 3. Mode of Action and Mechanisms of Resistance to the Unusual Polyglycosylated Thiopeptide Antibiotic Persiathiacin A - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Generation of Thiocillin Variants by Prepeptide Gene Replacement and In Vivo Processing by Bacillus cereus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Total synthesis of micrococcin P1 and this compound enabled by Mo(vi) catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. Manipulation of Thiocillin Variants by Prepeptide Gene Replacement: Structure, Conformation, and Activity of Heterocycle Substitution Mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Thiocillin and micrococcin exploit the ferrioxamine receptor of Pseudomonas aeruginosa for uptake - PubMed [pubmed.ncbi.nlm.nih.gov]

Thiocillin I as a member of the thiazolylpeptide antibiotic family

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiocillin I is a member of the thiazolylpeptide antibiotic family, a class of ribosomally synthesized and post-translationally modified peptides (RiPPs) known for their potent activity against a range of Gram-positive bacteria, including multidrug-resistant strains.[1][2] Isolated from Bacillus cereus, this compound and its congeners are characterized by a complex macrocyclic structure containing multiple thiazole rings, dehydroamino acids, and a central pyridine core.[3][4] This intricate architecture is responsible for its specific mechanism of action, which involves the inhibition of bacterial protein synthesis.[5][6][7] The unique biosynthetic pathway and potent antibacterial activity of this compound make it a subject of significant interest for the development of novel anti-infective agents.[3][4] This technical guide provides an in-depth overview of this compound, including its biosynthesis, mechanism of action, antibacterial spectrum, and detailed experimental protocols for its characterization.

Biosynthesis of this compound

The biosynthesis of this compound is a fascinating example of ribosomal peptide synthesis followed by extensive post-translational modifications. The process is orchestrated by a dedicated gene cluster, designated tcl, found in Bacillus cereus ATCC 14579.[5][6]

The journey from a simple peptide to a complex antibiotic begins with the ribosomal synthesis of a precursor peptide. The tcl gene cluster contains four identical genes (tclE-H) that each encode a 52-residue precursor peptide.[8] This peptide consists of a 38-amino acid N-terminal leader peptide and a 14-amino acid C-terminal core peptide which is the substrate for the subsequent modifications.[6][9]

A cascade of enzymatic modifications transforms the linear core peptide into the mature, biologically active this compound. These modifications include:

-

Dehydration: Serine and threonine residues within the core peptide are dehydrated to dehydroalanine (Dha) and dehydrobutyrine (Dhb), respectively.[10]

-

Cyclization: Cysteine residues react with the newly formed dehydroamino acids to form thiazoline rings, which are subsequently oxidized to thiazoles.[5]

-

Pyridine Formation: The characteristic trisubstituted pyridine core is formed through a complex cyclization reaction involving serine residues.[11]

-

Leader Peptide Cleavage: Finally, the leader peptide is cleaved off to release the mature this compound antibiotic.

The biosynthetic pathway is a highly coordinated process involving a suite of specialized enzymes encoded by the tcl gene cluster, including dehydratases, cyclodehydratases, and dehydrogenases.[4]

Mechanism of Action

This compound exerts its antibacterial effect by inhibiting protein synthesis in susceptible bacteria.[7] It belongs to a subclass of thiazolylpeptides that bind to the 50S ribosomal subunit.[7][11] Specifically, this compound targets a region on the 50S subunit that involves both the 23S rRNA and the ribosomal protein L11.[7][12] This binding site is located at the interface of the guanosine triphosphatase (GTPase)-associated center (GAC).[7][12]

The binding of this compound to the ribosome interferes with the function of elongation factor G (EF-G), a key protein involved in the translocation step of protein synthesis. By disrupting the activity of EF-G, this compound effectively stalls the ribosome, leading to a cessation of protein production and ultimately bacterial cell death.[8] This mechanism is distinct from that of many clinically used antibiotics, which contributes to its activity against resistant strains.[7]

Antibacterial Spectrum

This compound demonstrates potent activity primarily against Gram-positive bacteria. Its efficacy against various strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE), has been reported. The antibacterial activity is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a microorganism.

| Bacterial Strain | MIC (µg/mL) | Reference |

| Staphylococcus aureus ATCC 29213 | 2 - 4 | |

| Vancomycin-Resistant Enterococcus faecalis | Potent activity reported | |

| Bacillus subtilis ATCC 6633 | 4 | |

| Bacillus subtilis PCI 219 | 1.56 |

Note: MIC values can vary depending on the specific strain and the testing methodology used.

Interestingly, while generally considered inactive against Gram-negative bacteria due to the impermeability of their outer membrane, recent studies have shown that this compound can exhibit activity against Pseudomonas aeruginosa under iron-limiting conditions by utilizing siderophore receptors for uptake.[7]

Experimental Protocols

Purification of this compound from Bacillus cereus

This protocol is based on the methods described for the isolation of thiocillins from B. cereus ATCC 14579.[6]

1.1. Cultivation and Harvest:

-

Inoculate Luria-Bertani (LB) medium with a glycerol stock of B. cereus ATCC 14579.

-

Incubate with shaking at 28 °C for 68 hours.

-

Combine the cultures and centrifuge to pellet the cells.

1.2. Extraction:

-

To the cell pellet, add methanol and vortex thoroughly to extract the thiocillins.

-

Dry the methanol suspension using solid sodium sulfate (Na₂SO₄).

-

Filter the suspension and concentrate the filtrate to obtain a yellow residue.

1.3. HPLC Purification:

-

Suspend the residue in a solution of 0.1% trifluoroacetic acid (TFA) in acetonitrile (Solvent B).

-

Add an equal volume of 0.1% TFA in water (Solvent A).

-

Filter the mixture through a syringe filter.

-

Purify the extract using preparative High-Performance Liquid Chromatography (HPLC) with a suitable C18 column.

-

Employ a gradient of 30–60% Solvent B in Solvent A over 60 minutes.

-

Monitor the elution at 220 nm and 350 nm.

-

Collect fractions corresponding to the this compound peak and confirm its identity using mass spectrometry and NMR.

Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines a general broth microdilution method for determining the MIC of this compound against susceptible bacterial strains.

2.1. Preparation of Materials:

-

This compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 1 mg/mL).

-

Bacterial Inoculum: Culture the test bacterium overnight in an appropriate broth medium (e.g., Mueller-Hinton Broth). Adjust the turbidity of the culture to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

-

96-Well Microtiter Plate: Use sterile 96-well plates for the assay.

2.2. Assay Procedure:

-

Add 100 µL of sterile broth to all wells of the 96-well plate.

-

Add 100 µL of the this compound stock solution to the first well of each row to be tested and perform serial two-fold dilutions across the plate by transferring 100 µL from one well to the next. Discard the final 100 µL from the last well.

-

Inoculate each well (except for the sterility control well) with 10 µL of the prepared bacterial inoculum.

-

Include a positive control (broth with inoculum, no antibiotic) and a negative control (broth only) on each plate.

-

Incubate the plate at 37°C for 18-24 hours.

2.3. Interpretation of Results:

-

The MIC is the lowest concentration of this compound at which there is no visible growth of the bacteria. This can be determined by visual inspection or by measuring the optical density at 600 nm (OD₆₀₀).

Conclusion

This compound represents a promising scaffold for the development of new antibiotics. Its ribosomal biosynthetic origin opens up possibilities for genetic engineering to create novel analogs with improved properties. A thorough understanding of its biosynthesis, mechanism of action, and methods for its characterization are crucial for advancing research and development in this area. This technical guide provides a foundational resource for scientists and researchers working with this compound and other thiazolylpeptide antibiotics.

References

- 1. Total Synthesis and Complete Structural Assignment of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Manipulation of Thiocillin Variants by Prepeptide Gene Replacement: Structure, Conformation, and Activity of Heterocycle Substitution Mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. Thiazolyl Peptide Antibiotic Biosynthesis: A Cascade of Post-translational Modifications on Ribosomal Nascent Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. ijrpc.com [ijrpc.com]

- 7. researchgate.net [researchgate.net]

- 8. Isolation and Characterization of the Gene Cluster for Biosynthesis of the Thiopeptide Antibiotic TP-1161 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. idexx.com [idexx.com]

- 10. Biosynthesis of the thiazolylpeptide antibiotic GE2270 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. repositorio.unesp.br [repositorio.unesp.br]

- 12. pubs.acs.org [pubs.acs.org]

Methodological & Application

Total Synthesis of Thiocillin I: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract